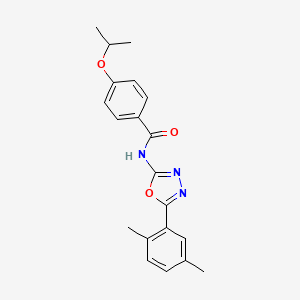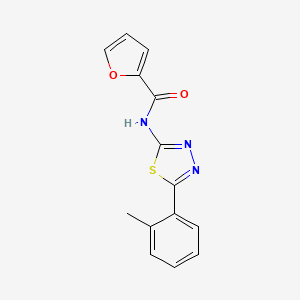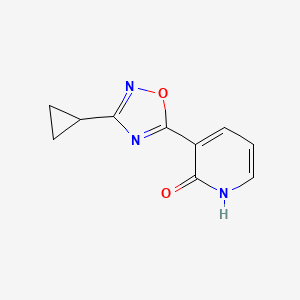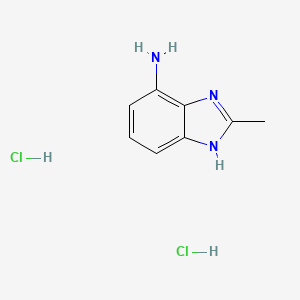![molecular formula C26H34N4O4S B2607540 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476452-54-7](/img/structure/B2607540.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of adamantane, which is an organic compound that can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
Adamantane derivatives can be synthesized using various methods . One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives . Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of adamantane derivatives is complex and depends on the specific derivative. For example, the structure of 1,2-dehydroadamantane (adamantene) has been studied .Chemical Reactions Analysis
The chemical reactions of adamantane derivatives are diverse and depend on the specific derivative. For example, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes, has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on the specific derivative. For example, adamantane itself is a white solid with a camphor-like odor .Scientific Research Applications
Quantum Chemical Analysis
A study on a closely related adamantane-based compound highlights the use of quantum chemical analysis to understand its spectral properties. The research utilized Fourier transform infrared and Raman spectra, alongside DFT calculations, to predict vibrational IR and Raman spectra. The compound exhibited features of intramolecular charge transfer, suggesting its potential in electronic applications or as a material with specific optical properties (Al-Ghulikah et al., 2019).
Adamantylation Chemistry
Adamantylation reactions, involving the introduction of adamantane structures to other molecules, have been explored for enhancing the properties of various compounds. For example, the adamantylation of triazoloquinazolinones with adamantane derivatives under specific conditions leads to the formation of N-adamantyl derivatives. This process highlights the versatility of adamantane in modifying the chemical and possibly physical properties of heterocyclic compounds (Ulomskii et al., 2002).
Antimicrobial and Anti-inflammatory Activities
Research on S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrates the biological relevance of adamantane and triazole derivatives. These compounds displayed potent antibacterial activity against a variety of pathogens and showed dose-dependent anti-inflammatory activity in preclinical models. This suggests the potential of such compounds in pharmaceutical applications, particularly as antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Antiviral Activity
The synthesis of new adamantane derivatives has been explored for antiviral purposes. Certain synthesized adamantane-based compounds have shown significant activity against smallpox vaccine virus, highlighting the potential of adamantane derivatives in antiviral drug development (Moiseev et al., 2012).
Antimitotic Agents and Cancer Research
Adamantane derivatives have also been investigated for their antimitotic properties, with certain compounds inhibiting cell proliferation and affecting microtubule dynamics in cancer cells. This research points towards the application of adamantane derivatives as lead compounds in cancer therapy (Zefirov et al., 2020).
Mechanism of Action
Adamantane derivatives
Adamantane is a type of diamondoid and is the simplest unit of diamond’s structure. Derivatives of adamantane have been found to have antiviral properties .
Triazole derivatives
Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indole derivatives
Indole is a heterocyclic compound that is a part of many biologically active compounds. Derivatives of indole have been found to have diverse biological and clinical applications .
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S/c1-4-34-23(31)16(2)35-25-29-28-22(30(25)20-5-7-21(33-3)8-6-20)15-27-24(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h5-8,16-19H,4,9-15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWIBOFFTMIVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)
![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)




![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
